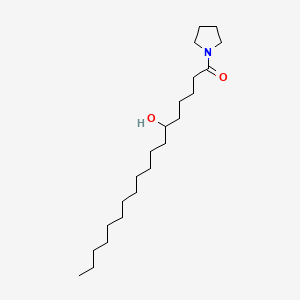
4-(Chloromethyl)-3-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-3-methylbenzonitrile is an organic compound with the molecular formula C9H8ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethyl group at the fourth position and a methyl group at the third position. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3-methylbenzonitrile typically involves the chloromethylation of 3-methylbenzonitrile. One common method is the reaction of 3-methylbenzonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then reacts with the aromatic ring to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and advanced catalytic systems may be employed to enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-3-methylbenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted benzonitriles.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde under strong oxidizing conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or primary amines in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: 4-(Chloromethyl)-3-methylbenzoic acid or 4-(Chloromethyl)-3-methylbenzaldehyde.
Reduction: 4-(Chloromethyl)-3-methylbenzylamine.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-3-methylbenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of functionalized polymers and nanomaterials for various applications.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-3-methylbenzonitrile in chemical reactions involves the reactivity of its functional groups:
Chloromethyl Group: Acts as an electrophile in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Nitrile Group: Can undergo reduction to form amines or can participate in cyclization reactions to form heterocyclic compounds.
Methyl Group: Provides steric hindrance and can be oxidized to introduce additional functional groups.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)benzonitrile: Lacks the methyl group at the third position, making it less sterically hindered and potentially more reactive in certain reactions.
3-Methylbenzonitrile: Lacks the chloromethyl group, making it less versatile in nucleophilic substitution reactions.
4-Methylbenzonitrile: Similar to 3-methylbenzonitrile but with the methyl group at the fourth position, affecting its reactivity and steric properties.
Uniqueness
4-(Chloromethyl)-3-methylbenzonitrile is unique due to the presence of both the chloromethyl and methyl groups, which provide a combination of reactivity and steric effects that can be exploited in various synthetic applications. Its dual functional groups make it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C9H8ClN |
|---|---|
Peso molecular |
165.62 g/mol |
Nombre IUPAC |
4-(chloromethyl)-3-methylbenzonitrile |
InChI |
InChI=1S/C9H8ClN/c1-7-4-8(6-11)2-3-9(7)5-10/h2-4H,5H2,1H3 |
Clave InChI |
OBEXIHMOLMMYNF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C#N)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


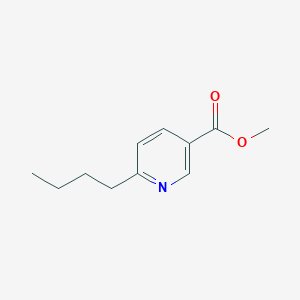
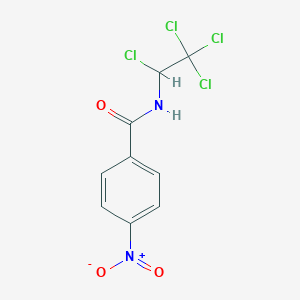
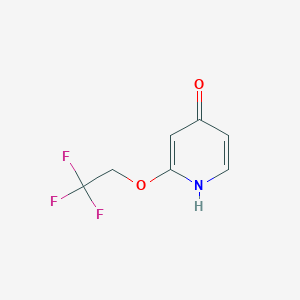

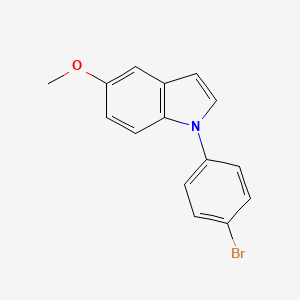
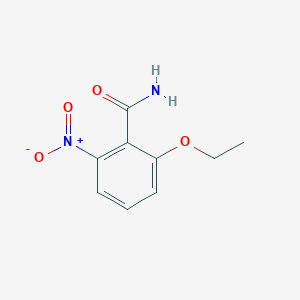
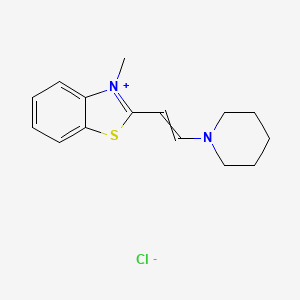
![4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B13976664.png)
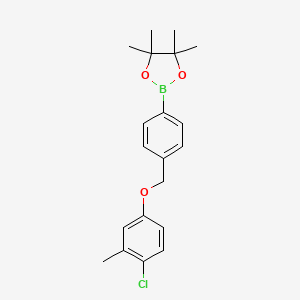
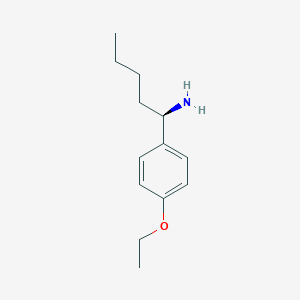
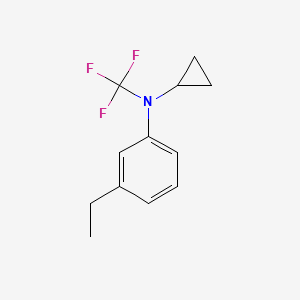
![4-(Benzo[d]thiazol-2-yl)phenylboronic acid](/img/structure/B13976681.png)

